molecular formula C21H18N4O3S3 B2438151 N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-90-4

N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

カタログ番号 B2438151
CAS番号: 1040653-90-4
分子量: 470.58
InChIキー: LLGIOCZLRKLFHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroprotective Potential and Antiparkinsonian Activity

This compound has been studied for its neuroprotective properties and potential antiparkinsonian activity. In particular, derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea exhibited significant antiparkinsonian activity in mice models. The compounds were administered intraperitoneally and demonstrated to alleviate symptoms of catalepsy induced by haloperidol, a common antipsychotic medication used in the treatment of Parkinson's disease. Moreover, biochemical assays from brain homogenates of treated mice indicated a decrease in malondialdehyde and an increase in glutathione, superoxide dismutase, and glutathione peroxidase levels, suggesting neuroprotective effects of these derivatives (Azam, Alkskas & Ahmed, 2009).

Anti-Anaphylactic Effects

The compound has also been investigated for its potential anti-anaphylactic effects. Specifically, derivatives ICI 58,301 and ICI 63,197 have shown to aid in the recovery of guinea pigs from anaphylactic shock. ICI 63,197 demonstrated notable protective effects in various models, including decreasing histamine release in isolated guinea pig lungs, inhibiting passive cutaneous anaphylaxis, and protecting mice from anaphylactic shock. These findings suggest a potential role of the compound in treating allergic reactions and anaphylactic conditions (Davies & Evans, 1973).

Cardiovascular Applications

Research has revealed the cardiovascular implications of this compound, particularly its inotropic effects. In studies involving dogs, derivatives such as N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide showed significant positive inotropic activity. Further modifications of this compound resulted in variations that demonstrated even more potent inotropic effects after both intravenous and oral administration, indicating its potential in managing cardiovascular conditions (Robertson et al., 1986).

Anticonvulsant Properties

Various derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. For instance, 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides demonstrated significant protection in animal models of epilepsy. Detailed analysis revealed specific derivatives with notable efficacy in preventing seizures, suggesting potential use in the treatment of epilepsy (Obniska et al., 2015).

Antihypertensive Effects

The compound's derivatives, particularly those involving thienopyrimidine-2,4-diones, have been explored for their antihypertensive properties. Studies in spontaneously hypertensive rats showed that specific structural modifications on the compound led to potent antihypertensive effects, comparable to standard vasodilator drugs. This indicates a promising avenue for the development of new antihypertensive medications (Russell et al., 1988).

特性

IUPAC Name

N-(2-ethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c1-2-28-15-11-7-6-10-14(15)22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGIOCZLRKLFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。